3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is an organic compound that features a unique combination of phenylthio and thiophenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol as a reagent.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-2-one: Similar structure with a different position of the carbonyl group.
3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one: Similar structure with a different position of the thiophenyl group.
Uniqueness
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(10-14-21-16-5-2-1-3-6-16)19-11-8-15(9-12-19)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVLYUZQGGLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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